1-Boc-6-hydroxy-1-azaspiro[3.3]heptane
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Overview
Description
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is a spirocyclic compound with the molecular formula C11H19NO3. It is characterized by a spiro[3.3]heptane core, which is a bicyclic structure where two rings share a single atom. This compound is often used as a building block in organic synthesis and medicinal chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with a suitable azaspiro compound, which undergoes a series of reactions including protection, cyclization, and deprotection steps to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: It is used in the development of bioactive compounds and probes for biological studies.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: It finds applications in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets, leading to desired biological effects .
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane: This compound shares the spiro[3.3]heptane core but lacks the Boc (tert-butoxycarbonyl) protecting group and the hydroxy functional group.
6-Oxa-1-azaspiro[3.3]heptane: This compound has an oxygen atom in place of one of the carbon atoms in the spirocyclic ring.
Uniqueness: 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is unique due to the presence of both the Boc protecting group and the hydroxy functional group. These features enhance its reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHBQKHQHYPPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130100 |
Source
|
Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-19-1 |
Source
|
Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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